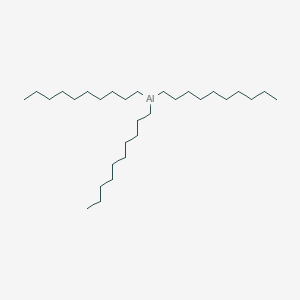
ALUMINUM TRI-N-DECYL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALUMINUM TRI-N-DECYL is a chemical compound that consists of an aluminum atom coordinated to three decyl groups. This compound is part of the broader class of organoaluminum compounds, which are known for their applications in various chemical processes, including catalysis and organic synthesis.
Métodos De Preparación
The synthesis of aluminum, tris(decyl)- typically involves the reaction of aluminum trichloride with decyl magnesium bromide. The reaction is carried out in an inert atmosphere to prevent the oxidation of the reactants. The general reaction scheme is as follows:
AlCl3+3C10H21MgBr→Al(C10H21)3+3MgBrCl
In industrial settings, the production of aluminum, tris(decyl)- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
ALUMINUM TRI-N-DECYL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aluminum oxide and decyl alcohol. The oxidation reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: this compound can be reduced to form aluminum metal and decane. This reaction often requires a strong reducing agent such as lithium aluminum hydride.
Substitution: The decyl groups in aluminum, tris(decyl)- can be substituted with other alkyl or aryl groups through reactions with organometallic reagents.
Common reagents used in these reactions include oxygen, hydrogen peroxide, lithium aluminum hydride, and various organometallic compounds. The major products formed from these reactions include aluminum oxide, decyl alcohol, aluminum metal, and decane.
Aplicaciones Científicas De Investigación
ALUMINUM TRI-N-DECYL has several scientific research applications, including:
Catalysis: This compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: this compound is used in the synthesis of advanced materials, including nanomaterials and composites.
Biology and Medicine:
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organoaluminum compounds.
Mecanismo De Acción
The mechanism of action of aluminum, tris(decyl)- involves the coordination of the aluminum atom to the decyl groups. This coordination allows the compound to participate in various chemical reactions, including catalysis and substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the reactants used.
Comparación Con Compuestos Similares
ALUMINUM TRI-N-DECYL can be compared with other similar compounds, such as:
Aluminum, tris(ethyl)-: This compound has shorter alkyl groups compared to aluminum, tris(decyl)-, which affects its reactivity and applications.
Aluminum, tris(phenyl)-: This compound has aromatic groups instead of alkyl groups, which significantly alters its chemical properties and applications.
Aluminum, tris(butyl)-: This compound has intermediate-length alkyl groups, making it less reactive than aluminum, tris(decyl)- but more reactive than aluminum, tris(ethyl)-.
The uniqueness of aluminum, tris(decyl)- lies in its long alkyl chains, which provide distinct chemical properties and make it suitable for specific applications in catalysis and material science.
Propiedades
Número CAS |
1726-66-5 |
|---|---|
Fórmula molecular |
C30H63Al |
Peso molecular |
450.8 g/mol |
Nombre IUPAC |
tris-decylalumane |
InChI |
InChI=1S/3C10H21.Al/c3*1-3-5-7-9-10-8-6-4-2;/h3*1,3-10H2,2H3; |
Clave InChI |
USJZIJNMRRNDPO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |
SMILES canónico |
CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |
Key on ui other cas no. |
1726-66-5 |
Vida útil |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















